molecular formula C26H21ClN4O3 B11359375 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide

Cat. No.: B11359375
M. Wt: 472.9 g/mol
InChI Key: LAZFSOGSTATDND-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide is a complex organic compound that features a combination of oxadiazole and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide typically involves multiple steps, starting with the preparation of the oxadiazole and benzoxazole intermediates. The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions. The benzoxazole ring is often formed via condensation reactions between o-aminophenols and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with potentially different biological activities.

Scientific Research Applications

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide has several scientific research applications:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The oxadiazole and benzoxazole moieties can bind to various enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenyl derivatives: Compounds with similar chlorophenyl groups may exhibit comparable biological activities.

    Oxadiazole derivatives: Other oxadiazole-containing compounds are known for their antimicrobial and anticancer properties.

    Benzoxazole derivatives: Benzoxazole-containing compounds are studied for their potential therapeutic applications.

Uniqueness

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide is unique due to the combination of oxadiazole and benzoxazole moieties in a single molecule. This structural feature may enhance its biological activity and make it a valuable compound for further research and development.

Properties

Molecular Formula

C26H21ClN4O3

Molecular Weight

472.9 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide

InChI

InChI=1S/C26H21ClN4O3/c1-16-5-14-22-21(15-16)29-26(33-22)18-8-12-20(13-9-18)28-23(32)3-2-4-24-30-25(31-34-24)17-6-10-19(27)11-7-17/h5-15H,2-4H2,1H3,(H,28,32)

InChI Key

LAZFSOGSTATDND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)CCCC4=NC(=NO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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